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Compound of Interest

Compound Name: 2-(Pyridin-4-YL)acetohydrazide

Cat. No.: B1362747 Get Quote

Introduction
2-(Pyridin-4-YL)acetohydrazide is a heterocyclic compound of significant interest in medicinal

chemistry and drug development. Its structure, featuring a pyridine ring linked to an

acetohydrazide moiety, presents a versatile scaffold for the synthesis of various biologically

active molecules. As with any compound intended for pharmaceutical research, unambiguous

structural confirmation and purity assessment are paramount. This technical guide provides an

in-depth analysis of the expected spectroscopic data for 2-(Pyridin-4-YL)acetohydrazide,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

While a complete experimental dataset for this specific molecule is not readily available in

public databases, this guide will leverage established principles of spectroscopy and

comparative data from analogous structures to provide a robust predictive framework for its

characterization. This document is intended for researchers, scientists, and drug development

professionals who require a thorough understanding of the spectroscopic properties of this

important molecule.

Molecular Structure and Key Spectroscopic
Features
The structure of 2-(Pyridin-4-YL)acetohydrazide combines the aromaticity of a 4-substituted

pyridine ring with the functionality of a hydrazide group. This unique combination gives rise to a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1362747?utm_src=pdf-interest
https://www.benchchem.com/product/b1362747?utm_src=pdf-body
https://www.benchchem.com/product/b1362747?utm_src=pdf-body
https://www.benchchem.com/product/b1362747?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


distinct spectroscopic fingerprint.

Figure 1: Chemical structure of 2-(Pyridin-4-YL)acetohydrazide.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR is a powerful tool for elucidating the structure of organic molecules. The predicted

¹H NMR spectrum of 2-(Pyridin-4-YL)acetohydrazide in a common solvent like DMSO-d₆

would exhibit distinct signals corresponding to the pyridine ring protons, the methylene protons,

and the hydrazide protons.

Predicted ¹H NMR Data (in DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.5 Doublet 2H
H-2, H-6

(Pyridine)

Protons adjacent

to the nitrogen in

the pyridine ring

are deshielded

due to the

electronegativity

of nitrogen and

aromatic ring

currents.

~7.3 Doublet 2H
H-3, H-5

(Pyridine)

Protons meta to

the nitrogen are

less deshielded

than the ortho

protons.

~3.6 Singlet 2H -CH₂-

The methylene

protons are

adjacent to the

electron-

withdrawing

pyridine ring and

the carbonyl

group, resulting

in a downfield

shift.

~9.5 Broad Singlet 1H -C(O)NH- Amide protons

are typically

broad and

appear downfield

due to hydrogen

bonding and

quadrupole

effects of the
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adjacent

nitrogen.

~4.3 Broad Singlet 2H -NH₂

The terminal

amine protons

are also broad

and their

chemical shift

can be variable

depending on

concentration

and temperature.

Experimental Protocol for ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Pyridin-4-YL)acetohydrazide in

0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is

recommended due to its ability to dissolve a wide range of compounds and to avoid

exchange of the labile NH protons with the solvent.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

Temperature: 298 K.
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Data Processing: Apply a Fourier transform to the acquired free induction decay (FID),

followed by phase and baseline correction. Integrate the signals to determine the relative

number of protons.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR provides valuable information about the carbon framework of a molecule. The

predicted ¹³C NMR spectrum of 2-(Pyridin-4-YL)acetohydrazide will show signals for each

unique carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale

~168 -C=O
The carbonyl carbon of the

hydrazide is highly deshielded.

~150 C-2, C-6 (Pyridine)

Carbons adjacent to the

nitrogen in the pyridine ring are

deshielded.

~148 C-4 (Pyridine)
The substituted carbon of the

pyridine ring.

~124 C-3, C-5 (Pyridine)
Carbons meta to the nitrogen

are less deshielded.

~40 -CH₂-

The methylene carbon is in a

typical range for a carbon

attached to an aromatic ring

and a carbonyl group.

Experimental Protocol for ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrument Parameters:
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Spectrometer: A 100 MHz or higher ¹³C frequency NMR spectrometer.

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds. A longer relaxation delay may be necessary for quaternary

carbons.

Number of Scans: 512-2048 scans are typically required to obtain a good signal-to-noise

ratio due to the low natural abundance of ¹³C.

Temperature: 298 K.

Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline

correction.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 2-(Pyridin-4-YL)acetohydrazide will

show characteristic absorption bands for the N-H, C=O, and C=N bonds.

Predicted IR Data

Frequency (cm⁻¹) Intensity Assignment

3300-3400 Medium-Strong, Broad
N-H stretching (asymmetric

and symmetric) of -NH₂

3100-3200 Medium, Broad N-H stretching of -C(O)NH-

~1660 Strong C=O stretching (Amide I band)

~1600, ~1500 Medium-Strong
C=C and C=N stretching of the

pyridine ring

~1550 Medium N-H bending (Amide II band)

Experimental Protocol for IR Spectroscopy
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Sample Preparation:

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr)

and press into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal. This method requires minimal sample preparation.

Instrument Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Data Acquisition: Record the spectrum and label the major absorption bands.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. For 2-(Pyridin-4-YL)acetohydrazide,

Electron Ionization (EI) would be a suitable technique.

Predicted Mass Spectrometry Data (EI)

Molecular Ion (M⁺): m/z = 151.0746 (calculated for C₇H₉N₃O). A prominent molecular ion

peak is expected.

Major Fragments:

m/z = 92: Loss of the acetohydrazide side chain, resulting in the pyridin-4-ylmethyl cation.

m/z = 78: Loss of the entire side chain, leaving the pyridine radical cation.
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m/z = 59: Fragmentation of the hydrazide moiety, corresponding to the [C(O)NHNH₂]⁺

fragment.

[M]⁺˙
m/z = 151

[C₅H₄NCH₂]⁺
m/z = 92- •NHNHC(O)CH₃

[C₅H₅N]⁺˙
m/z = 78

- •CH₂C(O)NHNH₂

[C(O)NHNH₂]⁺
m/z = 59

- •CH₂C₅H₄N

Click to download full resolution via product page

Figure 2: Predicted fragmentation pathway of 2-(Pyridin-4-YL)acetohydrazide in EI-MS.

Experimental Protocol for Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or by injection into a gas chromatograph (GC-MS).

Instrument Parameters (EI):

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: Scan from m/z 40 to 300.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragment ions.

Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-(Pyridin-4-YL)acetohydrazide. By leveraging established spectroscopic principles and

data from analogous structures, we have constructed a detailed predictive framework for the ¹H
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NMR, ¹³C NMR, IR, and Mass spectra of this compound. The provided experimental protocols

offer a standardized approach for acquiring high-quality data. This guide serves as a valuable

resource for researchers in the fields of medicinal chemistry and drug development, facilitating

the unambiguous identification and characterization of this important heterocyclic molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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